N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
A significant portion of the research on N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide relates to its role in heterocyclic synthesis. Studies have demonstrated the synthesis of novel heterocyclic compounds incorporating morpholine and other heteroatoms, showcasing their potential in creating biologically active molecules. For example, the synthesis of novel thioxopyrimidine derivatives highlights the versatility of these compounds in heterocyclic chemistry, offering pathways to develop new therapeutic agents with enhanced biological activities (Ho & Suen, 2013).
Antimicrobial and Anticancer Activities
Research into the biological activities of compounds related to this compound has yielded promising results in antimicrobial and anticancer applications. For instance, the synthesis and evaluation of novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives have shown moderate cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Xu et al., 2017). Furthermore, compounds derived from pyrazolo[3,4-b]pyridines have demonstrated antimycobacterial activity, offering new avenues for treating infections caused by Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anti-inflammatory and Pharmacological Properties
Compounds structurally related to this compound have been explored for their anti-inflammatory properties and potential pharmacological applications. The synthesis of novel pyrazolopyrimidine derivatives and their evaluation as anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds in treating conditions associated with inflammation and other pathologies (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the synthesis of antidepressant molecules . Antidepressants often target neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Given its potential role in the synthesis of antidepressant molecules , it may interact with its targets to modulate neurotransmitter systems. This could involve inhibiting the reuptake of neurotransmitters, enhancing their release, or modulating their receptors.
Biochemical Pathways
If it acts as an antidepressant, it may influence pathways involving neurotransmitters such as serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, and alterations in their pathways are often implicated in depression .
Result of Action
If it acts as an antidepressant, it may result in increased availability of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission . This could potentially alleviate symptoms of depression.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-2-9-26-15-18(21(28)23-8-10-25-11-13-30-14-12-25)20-19(16-26)22(29)27(24-20)17-6-4-3-5-7-17/h3-7,15-16H,2,8-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQIYQCRCOMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.